N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)

Description

BenchChem offers high-quality N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H61N3O11 |

|---|---|

Molecular Weight |

627.8 g/mol |

IUPAC Name |

tert-butyl 3-[2-[2-[2-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C29H61N3O11/c1-29(2,3)43-28(33)4-10-34-16-22-40-25-19-37-13-7-32(8-14-38-20-26-41-23-17-35-11-5-30)9-15-39-21-27-42-24-18-36-12-6-31/h4-27,30-31H2,1-3H3 |

InChI Key |

SCZXOTPJFNYIEA-UHFFFAOYSA-N |

Canonical SMILES |

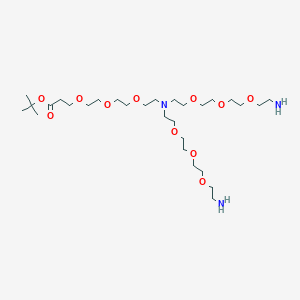

CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCN)CCOCCOCCOCCN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-(t-butyl ester-PEG3)-N-bis(PEG3-amine): A Branched Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine), a versatile, branched polyethylene (B3416737) glycol (PEG) linker. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug development, bioconjugation, and materials science, offering detailed information on its characteristics and methodologies for its use.

Introduction

N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is a heterobifunctional, branched PEG derivative designed for advanced bioconjugation applications.[1] Its unique architecture, featuring two primary amine groups and a protected carboxylic acid, allows for the covalent attachment of multiple molecules of interest. The hydrophilic PEG spacers enhance the solubility and pharmacokinetic properties of the resulting conjugates, making it an attractive tool in the development of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][3][] The primary amine functionalities are reactive towards activated esters, such as N-hydroxysuccinimide (NHS) esters, and carboxylic acids in the presence of coupling agents.[2][5] The t-butyl ester serves as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions to reveal a free carboxyl group for further functionalization.[1][5]

Chemical Structure and Properties

The chemical structure of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) consists of a central nitrogen atom to which a t-butyl ester-terminated PEG3 arm and two amine-terminated PEG3 arms are attached. This branched structure provides a scaffold for the attachment of multiple molecules.

Chemical Structure:

Physicochemical Properties

The quantitative data for N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) are summarized in the table below. It is important to note that slight variations in molecular formula and weight may be reported by different commercial suppliers.

| Property | Value (Source 1) | Value (Source 2) |

| Molecular Formula | C29H61N3O11 | C30H61N3O12 |

| Molecular Weight | 627.8 g/mol [2][][5] | 655.8 g/mol [1] |

| CAS Number | 2183440-29-9[2][5] | Not specified |

| Purity | ≥98%[2][] | ≥97%[1] |

| Appearance | White to off-white solid or viscous oil | Not specified |

| Solubility | Soluble in Water, DMSO, DCM, DMF[1][2] | Not specified |

| Storage | -20°C[1][2] | Not specified |

Applications in Research and Drug Development

The unique trifunctional and branched nature of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) makes it a valuable tool in a variety of research and drug development applications:

-

Antibody-Drug Conjugates (ADCs): The two amine groups can be conjugated to a payload (e.g., a cytotoxic drug), while the deprotected carboxylic acid can be attached to an antibody. This allows for the creation of ADCs with a drug-to-antibody ratio (DAR) of two.

-

PROTACs: This linker can be used to synthesize PROTACs by attaching a ligand for an E3 ubiquitin ligase to one end and a ligand for the target protein to the other.

-

Drug Delivery: The hydrophilic PEG chains can improve the solubility and circulation half-life of conjugated drugs.[]

-

Biomaterial and Surface Modification: The reactive functional groups can be used to immobilize biomolecules onto surfaces for applications in diagnostics and tissue engineering.

Experimental Protocols

The following are representative protocols for the use of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) in common bioconjugation reactions. These protocols are general guidelines and may require optimization for specific applications.

Protocol 1: Amine Coupling with an NHS Ester

This protocol describes the reaction of the primary amine groups of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) with an N-hydroxysuccinimide (NHS) ester-activated molecule.

Materials:

-

N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)

-

NHS ester-activated molecule (e.g., a fluorescent dye or drug)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5

-

Quenching solution: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Dissolve the NHS ester-activated molecule in a minimal amount of anhydrous DMF or DMSO.

-

Dissolve N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) in the reaction buffer.

-

Add the NHS ester solution to the solution of the linker. A molar ratio of 2:1 (NHS ester:linker) is a common starting point for labeling both amine groups.

-

Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.

-

Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15-30 minutes.

-

Purify the conjugate using a suitable method, such as size-exclusion chromatography, to remove excess reagents and byproducts.

Protocol 2: Amine Coupling with a Carboxylic Acid using EDC/NHS

This protocol outlines the conjugation of the amine groups to a molecule containing a carboxylic acid using the carbodiimide (B86325) crosslinker EDC in the presence of NHS.

Materials:

-

N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)

-

Molecule with a carboxylic acid group

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES, pH 4.7-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Dissolve the molecule with the carboxylic acid group in the Activation Buffer.

-

Add EDC and NHS to the solution. A 2- to 5-fold molar excess of EDC and NHS over the carboxylic acid is typically used.

-

Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

-

Dissolve N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) in the Coupling Buffer.

-

Add the activated carboxylic acid solution to the linker solution.

-

Allow the reaction to proceed for 2 hours at room temperature.

-

Quench the reaction by adding the quenching solution.

-

Purify the conjugate as described in Protocol 1.

Protocol 3: Deprotection of the t-butyl Ester

This protocol describes the removal of the t-butyl ester protecting group to reveal a free carboxylic acid.

Materials:

-

t-butyl ester-protected conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Cold diethyl ether

Procedure:

-

Dissolve the t-butyl ester-protected conjugate in a solution of 50% TFA in DCM.

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).

-

Remove the TFA and DCM under reduced pressure.

-

Precipitate the deprotected product by adding cold diethyl ether.

-

Collect the precipitate by centrifugation and wash with cold diethyl ether.

-

Dry the final product under vacuum.

Logical Workflow and Signaling Pathway Diagrams

As N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is a synthetic linker, it is not directly involved in biological signaling pathways. Instead, it serves as a component to construct molecules that can modulate such pathways. The following diagrams illustrate the logical workflow of its application.

Caption: Synthetic workflow for creating a bioactive conjugate.

Caption: Mechanism of action for a targeted drug delivery system.

Conclusion

N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is a powerful and versatile tool for the construction of complex bioconjugates. Its well-defined, branched structure, coupled with the hydrophilic nature of the PEG spacers, offers significant advantages in the development of novel therapeutics and diagnostic agents. The straightforward and well-established chemistries for the modification of its amine and protected carboxyl groups provide a robust platform for the creation of precisely engineered biomolecules. This guide provides the foundational knowledge and representative protocols to enable researchers to effectively utilize this valuable linker in their research and development endeavors.

References

"N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, potential applications, and handling of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine), a versatile heterobifunctional PEG linker crucial for advanced bioconjugation and drug delivery systems.

Core Compound Data

The fundamental physicochemical properties of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) are summarized below, providing a quick reference for experimental planning and execution.

| Property | Value | Reference |

| Molecular Formula | C29H61N3O11 | [1] |

| Molecular Weight | 627.8 g/mol | [1][][3] |

| CAS Number | 2183440-29-9 | [1] |

| Purity | Typically ≥98% | [1] |

| Solubility | Water, DMSO, DCM, DMF | [1] |

| Storage Conditions | -20°C | [1] |

Chemical Structure and Functionality

N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is a branched polyethylene (B3416737) glycol (PEG) derivative. Its structure is characterized by a central nitrogen atom to which a t-butyl ester-terminated PEG3 arm and two amine-terminated PEG3 arms are attached. This unique architecture provides several key functionalities:

-

Primary Amines: The two terminal primary amine groups are nucleophilic and can readily react with electrophilic groups such as activated NHS esters or carboxylic acids in the presence of coupling agents like EDC or HATU.[1][] This allows for the covalent attachment of the linker to proteins, peptides, or other molecules.

-

t-Butyl Ester: The t-butyl ester serves as a protecting group for a carboxylic acid.[] This group is stable under many reaction conditions but can be selectively removed (deprotected) under acidic conditions to reveal a free carboxylic acid. This "masked" functionality allows for sequential and site-specific conjugation strategies.

-

PEG Spacers: The hydrophilic PEG3 (triethylene glycol) units increase the water solubility of the molecule and any conjugate it is a part of.[1][] They also provide flexible spacing, which can reduce steric hindrance in complex bioconjugates.

Applications in Research and Drug Development

The unique properties of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) make it a valuable tool in a variety of biomedical research applications, including:

-

Drug Delivery: This linker can be used to attach therapeutic agents to targeting moieties such as antibodies or peptides, forming antibody-drug conjugates (ADCs) or other targeted drug delivery systems. The branched nature allows for the potential attachment of multiple drug molecules.

-

Tissue Engineering: The linker can be used to modify the surface of biomaterials, introducing bioactive molecules to promote cell adhesion, growth, and differentiation.

-

Cell Culture: It can be employed to immobilize proteins or other signaling molecules onto cell culture substrates to study cellular responses.

Conceptual Experimental Workflow: Bioconjugation

The following diagram illustrates a typical workflow for the use of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) in a bioconjugation application, such as the formation of an antibody-drug conjugate.

General Experimental Protocol for Amine-Reactive Conjugation

This protocol provides a general methodology for conjugating the primary amine groups of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) to a molecule containing an activated N-hydroxysuccinimide (NHS) ester. Note: This is a representative protocol and may require optimization for specific molecules.

Materials:

-

N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)

-

NHS-ester activated molecule of interest

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

-

Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., Size-Exclusion Chromatography (SEC) or Dialysis)

Procedure:

-

Reagent Preparation:

-

Dissolve the NHS-ester activated molecule in anhydrous DMF or DMSO to a desired stock concentration (e.g., 10 mg/mL).

-

Dissolve N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) in reaction buffer.

-

-

Conjugation Reaction:

-

Add a molar excess (typically 5-20 fold) of the dissolved N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) to the NHS-ester activated molecule solution.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

-

-

Quenching:

-

Add quenching buffer to the reaction mixture to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the resulting conjugate from excess linker and quenching reagents using an appropriate method such as SEC or dialysis.

-

-

Characterization:

-

Characterize the final conjugate using techniques such as mass spectrometry (MS) to confirm successful conjugation and determine the degree of labeling.

-

References

An In-depth Technical Guide to the Solubility and Stability of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the heterobifunctional PEG linker, N-(t-butyl ester-PEG3)-N-bis(PEG3-amine). Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide synthesizes information from supplier data sheets, general principles of polyethylene (B3416737) glycol (PEG) chemistry, and established analytical methodologies for similar compounds. The provided experimental protocols are generalized and should be adapted and validated for specific research applications.

Introduction to N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)

N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is a branched, heterobifunctional linker molecule widely utilized in bioconjugation and drug delivery. Its structure, featuring a central nitrogen atom linked to one PEG arm terminating in a t-butyl ester and two PEG arms terminating in primary amines, offers a versatile platform for covalently linking different molecular entities. The hydrophilic polyethylene glycol (PEG) spacers enhance the solubility and biocompatibility of the resulting conjugates.[1][2][] The primary amine groups are reactive towards activated esters, such as N-hydroxysuccinimide (NHS) esters, or carboxylic acids in the presence of coupling agents, while the t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions to reveal a reactive carboxyl group.[4][5]

Molecular Structure:

Physicochemical Properties

A summary of the key physicochemical properties of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C29H61N3O11 | [4] |

| Molecular Weight | 627.8 g/mol | [4] |

| CAS Number | 2183440-29-9 | [4] |

| Appearance | White to off-white solid or viscous oil | Inferred from similar PEG compounds |

| Purity | Typically >95% | [4] |

Table 1: Physicochemical Properties of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)

Solubility Profile

The presence of multiple ethylene (B1197577) glycol repeats imparts a high degree of hydrophilicity to the molecule, leading to good solubility in a range of aqueous and organic solvents.

Qualitative Solubility

Based on supplier information, N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is soluble in the following solvents:

| Solvent | Solubility | Reference |

| Water | Soluble | [4] |

| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | [4] |

| Dichloromethane (DCM) | Soluble | [4] |

| Dimethylformamide (DMF) | Soluble | [4] |

Table 2: Qualitative Solubility of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)

Experimental Protocol for Quantitative Solubility Determination

To obtain quantitative solubility data, the following equilibrium solubility determination protocol can be employed.

Objective: To determine the saturation solubility of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) in a specific solvent.

Materials:

-

N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)

-

Selected solvent (e.g., water, PBS pH 7.4, DMSO)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS))

-

Analytical balance

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) to a known volume of the selected solvent in a vial.

-

Seal the vial tightly.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C) using an orbital shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed.

-

Filter the aliquot through a 0.22 µm syringe filter.

-

Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method. Due to the lack of a strong chromophore, CAD, ELSD, or MS detection is recommended.[6][7]

-

Prepare a calibration curve using standards of known concentrations of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine).

-

Determine the concentration of the saturated solution from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in units such as mg/mL or µg/mL.

-

Stability Profile

The stability of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is a critical factor for its storage and application, particularly in bioconjugation reactions that may be performed under various pH and temperature conditions.

Storage Stability

For long-term storage, it is recommended to store N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) at -20°C in a dry, dark environment.[4] For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable.[8] The compound is typically shipped at ambient temperature, suggesting it is stable for short durations without refrigeration.[4]

pH-Dependent Stability: The Acid-Labile t-Butyl Ester

A key feature of this molecule is the acid-labile t-butyl ester group. This group is stable at neutral and basic pH but undergoes hydrolysis under acidic conditions to yield a free carboxylic acid and tert-butanol.[5][9] This property is often exploited for the controlled release of conjugated molecules in the acidic environments of endosomes and lysosomes within cells.[][11]

The general mechanism for the acid-catalyzed hydrolysis of the t-butyl ester is depicted below:

Figure 1: General mechanism of acid-catalyzed t-butyl ester hydrolysis.

Experimental Protocol for Determining pH Stability

This protocol describes a general method to assess the rate of hydrolysis of the t-butyl ester at different pH values.

Objective: To determine the hydrolysis kinetics of the t-butyl ester group of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) as a function of pH.

Materials:

-

N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)

-

A series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4, 8.0)

-

Constant temperature incubator (e.g., 37°C)

-

Quenching solution (e.g., a basic buffer to neutralize the reaction)

-

HPLC system with a suitable detector (e.g., LC-MS)

-

Vials

Methodology:

-

Preparation of Reaction Solutions:

-

Prepare a stock solution of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) in an appropriate solvent (e.g., DMSO).

-

Dilute the stock solution into the different pH buffers to a final concentration suitable for analysis.

-

-

Incubation:

-

Incubate the reaction solutions at a constant temperature (e.g., 37°C).

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.

-

Immediately quench the hydrolysis by adding the aliquot to a quenching solution.

-

-

Analysis:

-

Analyze the samples by a validated LC-MS method to separate and quantify the parent compound (t-butyl ester form) and the hydrolyzed product (carboxylic acid form).

-

-

Data Analysis:

-

Plot the percentage of the remaining parent compound against time for each pH.

-

Determine the half-life (t½) of the t-butyl ester at each pH by fitting the data to a first-order decay model.

-

Application Workflow: Synthesis of an Antibody-Drug Conjugate (ADC)

The heterobifunctional nature of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) makes it a valuable linker for the construction of ADCs, where it can be used to attach a cytotoxic drug to an antibody. The following diagram illustrates a conceptual workflow for this application.[2][][12]

Figure 2: Conceptual workflow for the synthesis of an ADC.

Analytical Characterization

The characterization of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) and its conjugates can be performed using a variety of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR are powerful tools for confirming the structure of the linker. In ¹H NMR, characteristic peaks for the PEG backbone (around 3.6 ppm), the t-butyl group (a singlet around 1.4 ppm), and the methylene (B1212753) groups adjacent to the amine and ester functionalities can be observed.[13][14] Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good solvent for NMR analysis of PEG compounds as it can provide a distinct, non-exchangeable hydroxyl peak if hydrolysis has occurred.[13]

Mass Spectrometry (MS)

Mass spectrometry, particularly Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is essential for confirming the molecular weight of the linker and its conjugates.[15][16] High-resolution mass spectrometry can provide accurate mass measurements to confirm the elemental composition. For PEGylated molecules, the mass spectrum often shows a distribution of peaks corresponding to different degrees of PEGylation or, in the case of this monodisperse linker, adduct formation.[17][18]

Conclusion

References

- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 2. adcreview.com [adcreview.com]

- 4. N-(t-butyl ester-PEG3)-N-bis(PEG3-amine), 2183440-29-9 | BroadPharm [broadpharm.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. lcms.cz [lcms.cz]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. medkoo.com [medkoo.com]

- 9. vectorlabs.com [vectorlabs.com]

- 11. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 12. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. enovatia.com [enovatia.com]

- 16. walshmedicalmedia.com [walshmedicalmedia.com]

- 17. sciex.com [sciex.com]

- 18. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to the Mechanism of Action of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of bioconjugation is continually advancing, with the development of novel linker molecules playing a pivotal role in the creation of sophisticated biotherapeutics, diagnostics, and research tools. Among these, polyethylene (B3416737) glycol (PEG) linkers are widely utilized to enhance the pharmacokinetic and pharmacodynamic properties of biomolecules.[1][2] This guide focuses on the unique characteristics and mechanism of action of a branched, heterobifunctional PEG linker, N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) .

This molecule offers a versatile platform for bioconjugation due to its distinct functional groups: two primary amine groups and a latent carboxylic acid group protected as a t-butyl ester. This architecture allows for sequential or differential conjugation strategies, making it a valuable tool in the synthesis of complex bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles. The branched nature of this PEG linker can provide several advantages, including increased solubility, enhanced stability, and a higher payload capacity.[][][5]

Core Structure and Functional Groups

The utility of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) in bioconjugation stems from its unique trifunctional, branched structure.

-

Two Primary Amine Groups (-NH2): These are readily available for reaction with various electrophilic functional groups on a target biomolecule. A common strategy involves coupling with N-hydroxysuccinimide (NHS) esters to form stable amide bonds.[6][7] The presence of two amine groups allows for the attachment of two separate molecules or provides a multivalent attachment to a single biomolecule, potentially increasing avidity.

-

One t-Butyl Ester Protected Carboxylic Acid (-C(O)O-tBu): The t-butyl ester serves as a protecting group for a carboxylic acid. This group is stable under the conditions typically used for amine-reactive conjugations but can be selectively removed under acidic conditions to reveal a reactive carboxyl group.[8][9] This latent reactivity is key to performing sequential conjugations.

-

Branched PEG3 Spacers: The polyethylene glycol (PEG3) chains provide a hydrophilic and flexible spacer arm. This can improve the solubility of the resulting conjugate, reduce steric hindrance between the conjugated molecules, and minimize immunogenicity.[2][] Branched PEGs, in particular, have a more compact, globular structure which can enhance their shielding effects and circulation time compared to linear PEGs.[][10]

Proposed Mechanism of Action in Bioconjugation

The mechanism of action for N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is predicated on a two-stage sequential conjugation strategy. This allows for the controlled and directional assembly of complex bioconjugates.

Stage 1: Amine-Reactive Conjugation

The initial step involves the reaction of the two primary amine groups of the linker with one or two biomolecules (or other molecules of interest) that have been functionalized with amine-reactive groups, such as NHS esters.

References

- 1. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]

- 2. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Semantic Scholar [semanticscholar.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

The Strategic Integration of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) in PROTAC Linker Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to induce the selective degradation of disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on the linker component that connects the target protein ligand to the E3 ligase ligand. This technical guide provides an in-depth exploration of a specific, branched polyethylene (B3416737) glycol (PEG) linker, N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) , for the design and synthesis of advanced PROTACs.

Core Concepts and Advantages

N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is a trivalent, PEG-based linker designed to offer enhanced structural and functional properties to PROTAC molecules. Its unique architecture, featuring a central nitrogen atom branching into three PEG chains, provides a distinct advantage in PROTAC design. Two of the PEG chains are terminated with primary amine groups, available for conjugation to a protein of interest (POI) ligand and an E3 ligase ligand, while the third chain is capped with a t-butyl ester, which can be deprotected to reveal a carboxylic acid for further modification or to influence the physicochemical properties of the final PROTAC.

The incorporation of PEG chains is known to enhance the aqueous solubility and cell permeability of PROTACs, which can improve their pharmacokinetic profiles. The branched nature of this particular linker allows for a more defined spatial orientation of the two ligands, potentially leading to more stable and productive ternary complex formation between the target protein, the PROTAC, and the E3 ligase. This can translate to improved degradation efficiency, as quantified by lower half-maximal degradation concentration (DC50) and higher maximum degradation (Dmax) values.

Physicochemical Properties

The key physicochemical properties of the N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) linker are summarized in the table below. These properties are essential for its application in PROTAC synthesis and for predicting the behavior of the resulting PROTAC molecule.

| Property | Value | Reference |

| Molecular Formula | C29H61N3O11 | BroadPharm |

| Molecular Weight | 627.8 g/mol | BroadPharm |

| CAS Number | 2183440-29-9 | BroadPharm |

| Purity | >98% | BroadPharm |

| Solubility | Water, DMSO, DCM, DMF | BroadPharm |

PROTAC Synthesis: A Step-by-Step Experimental Protocol

The synthesis of a PROTAC using N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) typically involves a modular approach with sequential amide bond formation. The following protocol provides a general methodology.

Step 1: First Amide Coupling

-

Dissolution: Dissolve the first component (either the carboxylic acid-functionalized target protein ligand or E3 ligase ligand) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Activation: Add a peptide coupling reagent, such as HATU (1.2 equivalents), and a non-nucleophilic base, like DIPEA (3.0 equivalents), to the solution. Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.

-

Coupling: Add a solution of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) (1.1 equivalents) in anhydrous DMF to the reaction mixture.

-

Reaction: Stir the reaction at room temperature overnight.

-

Monitoring: Monitor the progress of the reaction by liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the desired mono-conjugated product.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous lithium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to obtain the mono-conjugated intermediate.

Step 2: Second Amide Coupling

-

Repeat the process: Repeat the amide coupling procedure described in Step 1, using the purified mono-conjugated intermediate and the second component (the remaining carboxylic acid-functionalized ligand).

Step 3: (Optional) Deprotection of the t-butyl ester

-

Dissolution: Dissolve the fully assembled PROTAC in dichloromethane (B109758) (DCM).

-

Deprotection: Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitoring: Monitor the deprotection by LC-MS.

-

Concentration: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Purification: Purify the final PROTAC by preparative high-performance liquid chromatography (HPLC).

Quantitative Analysis of PROTAC Performance

While specific data for a PROTAC utilizing N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is not yet widely published, studies on trivalent PROTACs with similar branched linkers have demonstrated exceptional potency. For instance, a trivalent PROTAC targeting BET bromodomain proteins, SIM1, which employs a branched linker to present two BET inhibitors and one VHL E3 ligase ligand, has shown low picomolar degradation of all BET family members, with a preference for BRD2.

The following table presents representative data from the study on the trivalent BET degrader SIM1, illustrating the potential performance enhancements achievable with branched linker architectures.

| Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| BRD2 | ~0.06 | >95 | HEK293 | --INVALID-LINK-- |

| BRD3 | ~0.1 | >95 | HEK293 | --INVALID-LINK-- |

| BRD4 | ~0.06 | >95 | HEK293 | --INVALID-LINK-- |

Note: This data is for the trivalent PROTAC SIM1 and serves as an illustrative example of the high potency that can be achieved with branched linker designs.

Visualizing PROTAC Mechanisms and Workflows

Diagrams are essential for understanding the complex biological pathways and experimental procedures in PROTAC research. The following visualizations, created using the Graphviz DOT language, illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.

Signaling Pathways in PROTAC-mediated BET Degradation

PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins, such as BRD2, BRD3, and BRD4, have shown significant therapeutic potential in oncology. These proteins are critical regulators of gene transcription. Their degradation by PROTACs leads to the downregulation of key oncogenes like c-MYC, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

Conclusion

The N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) linker represents a sophisticated building block for the next generation of PROTACs. Its branched, trivalent structure offers the potential for enhanced efficacy through improved ternary complex formation and favorable physicochemical properties. While further studies are needed to fully elucidate its performance in various PROTAC constructs, the principles of its design and the success of analogous trivalent PROTACs suggest a promising future for this class of linkers in the development of novel protein degraders. This guide provides the foundational knowledge and protocols for researchers to embark on the rational design and synthesis of innovative PROTACs utilizing this advanced linker technology.

An In-depth Technical Guide on the Role of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of advanced drug delivery is increasingly characterized by the need for precision, control, and multifunctionality. Branched polyethylene (B3416737) glycol (PEG) linkers are pivotal in achieving these objectives. This technical guide focuses on a specific, versatile reagent, N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) , and its role in the development of sophisticated drug delivery systems. This molecule's unique trifunctional architecture, featuring two primary amine groups and a protected carboxylic acid, offers a wealth of possibilities for creating complex, targeted, and responsive therapeutic constructs. This document will delve into the core applications, physicochemical properties, and the underlying chemical principles that make this and similar branched PEG structures indispensable tools in modern pharmaceutical science.

Introduction to Branched PEG Linkers in Drug Delivery

Polyethylene glycol (PEG) has long been a cornerstone of drug delivery, primarily valued for its ability to confer a "stealth" layer to nanoparticles, thereby reducing immunogenicity and prolonging circulation time.[1] While linear PEG chains are widely used, branched or multi-arm PEGs offer significant advantages for more complex applications like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][3] These branched structures allow for a higher drug-to-antibody ratio (DAR) in ADCs and provide the necessary scaffolding to bring a target protein and an E3 ligase into proximity in PROTACs.[2][4]

The subject of this guide, N-(t-butyl ester-PEG3)-N-bis(PEG3-amine), is a prime example of a branched PEG linker designed for advanced bioconjugation strategies.[5][6] Its key structural features are:

-

Two primary amine (-NH2) groups: These serve as reactive handles for conjugation to various molecules, such as drugs, targeting ligands, or other polymers.[1]

-

A t-butyl ester (-C(O)O-t-Bu) protected carboxyl group: The tert-butyl ester acts as a protecting group for a carboxylic acid functionality.[7][8] This group is stable under many reaction conditions but can be selectively removed under acidic conditions to reveal a free carboxylic acid for further modification.[5]

-

Hydrophilic PEG3 spacers: The short polyethylene glycol chains enhance water solubility and provide flexible spacing between the conjugated moieties.[4][5][9]

Physicochemical Properties

While specific experimental data for drug delivery systems formulated exclusively with N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is not extensively published, we can infer its properties from its structure and data on similar amine-terminated and branched PEG molecules.

| Property | Description | Significance in Drug Delivery |

| Molecular Formula | C29H61N3O11 | Defines the exact composition of the molecule. |

| Molecular Weight | 627.8 g/mol | Influences the overall size and pharmacokinetics of the final conjugate. |

| Solubility | Soluble in Water, DMSO, DCM, DMF[5] | High solubility in a range of solvents is crucial for ease of use in conjugation reactions and formulation processes. |

| Purity | Typically >95% | High purity is essential for reproducible results in both research and clinical applications. |

| Reactivity | The primary amine groups react with activated esters (e.g., NHS esters), carboxylic acids (in the presence of coupling agents like EDC/HATU), and carbonyls.[5][6] The t-butyl ester is cleavable under acidic conditions.[5] | This dual reactivity allows for sequential or orthogonal conjugation strategies. |

Table 1: Physicochemical properties of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine).[5]

Core Applications in Drug Delivery Systems

The unique trifunctional nature of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) makes it suitable for a variety of advanced drug delivery applications.

PROTACs (Proteolysis Targeting Chimeras)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4][9] A PROTAC consists of a ligand for the POI and a ligand for an E3 ligase, connected by a linker. The linker is a critical component, as its length, flexibility, and composition influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[4]

N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) can serve as a scaffold for PROTAC synthesis. The two amine groups can be functionalized with the POI ligand and the E3 ligase ligand, respectively. The PEG chains provide the necessary spacing and flexibility. The protected carboxyl group can be deprotected after the ligands are attached to introduce a point for further modification, for example, to attach a solubilizing group or a targeting moiety.

Surface Functionalization of Nanoparticles

Amine-terminated PEG lipids are widely used for the surface functionalization of nanoparticles, such as liposomes and lipid nanoparticles (LNPs).[1] The primary amine groups provide a reactive site for the covalent attachment of targeting ligands like antibodies or peptides.[1] This targeted approach enhances the accumulation of the therapeutic payload at the desired site of action.[1]

While not a lipid itself, N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) can be incorporated into nanoparticle formulations. For instance, it can be conjugated to a lipid anchor, and its two amine groups can then be used to attach multiple targeting ligands or a combination of a targeting ligand and an imaging agent. The presence of amine groups on the nanoparticle surface can also impart a positive zeta potential, which may enhance interaction with negatively charged cell membranes and increase cellular uptake.[1][10]

Development of pH-Responsive Drug Delivery Systems

The t-butyl ester group is stable at neutral pH but can be cleaved under acidic conditions.[5] This property can be exploited to create pH-responsive drug delivery systems. For example, a drug could be attached to the linker via the deprotected carboxylic acid. In the acidic environment of a tumor or within the endosomes of a cell, the t-butyl ester could be cleaved, triggering a conformational change or altering the solubility of the carrier, leading to the release of the drug.

Experimental Protocols

General Protocol for Conjugation to the Amine Groups

This protocol describes a general method for conjugating a carboxylic acid-containing molecule (e.g., a drug or ligand) to the primary amine groups of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) using EDC/NHS chemistry.

-

Activation of the Carboxylic Acid:

-

Dissolve the carboxylic acid-containing molecule in an appropriate anhydrous solvent (e.g., DMF or DMSO).

-

Add 1.2 equivalents of N-hydroxysuccinimide (NHS) and 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.

-

-

Conjugation Reaction:

-

Dissolve N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) in the same anhydrous solvent.

-

Add the solution of the activated molecule (from step 1) to the linker solution. The molar ratio will depend on whether one or both amine groups are to be functionalized.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to maintain a basic pH.

-

Stir the reaction at room temperature overnight.

-

-

Purification:

-

The final conjugate can be purified using techniques such as dialysis, size exclusion chromatography (SEC), or reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Protocol for Deprotection of the t-Butyl Ester

-

Acidic Cleavage:

-

Dissolve the t-butyl ester-protected compound in a suitable solvent such as dichloromethane (B109758) (DCM).

-

Add an excess of a strong acid, typically trifluoroacetic acid (TFA). A common ratio is 25-50% TFA in DCM.

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the reaction by TLC or LC-MS to confirm the removal of the t-butyl group.

-

-

Work-up and Isolation:

-

Remove the TFA and solvent under reduced pressure.

-

The resulting carboxylic acid can be precipitated by adding a non-polar solvent like diethyl ether and collected by filtration, or purified by chromatography.

-

Conclusion

N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) represents a class of highly versatile, branched PEG linkers that are enabling the next generation of sophisticated drug delivery systems. Its trifunctional nature allows for the construction of complex architectures such as PROTACs, multifunctional nanoparticles, and stimuli-responsive systems. While the direct application of this specific molecule may not be widely documented in peer-reviewed literature, its structural motifs are representative of a growing trend towards more intricate and precisely engineered linkers in drug development. A thorough understanding of the chemistry and potential applications of such molecules is crucial for researchers and scientists aiming to push the boundaries of therapeutic innovation.

References

- 1. benchchem.com [benchchem.com]

- 2. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]

- 3. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]

- 4. precisepeg.com [precisepeg.com]

- 5. N-(t-butyl ester-PEG3)-N-bis(PEG3-amine), 2183440-29-9 | BroadPharm [broadpharm.com]

- 6. N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) | BroadPharm [broadpharm.com]

- 7. N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) - Taskcm [taskcm.com]

- 8. nbinno.com [nbinno.com]

- 9. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 10. Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

"N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" CAS number and supplier information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the bifunctional PEG linker, N-(t-butyl ester-PEG3)-N-bis(PEG3-amine), including its chemical properties, supplier details, and representative experimental protocols for its application in bioconjugation and related fields.

Compound Information

-

Chemical Name: N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)

Chemical Structure

Caption: Chemical structure of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine).

Technical Data

The following table summarizes the key technical specifications for N-(t-butyl ester-PEG3)-N-bis(PEG3-amine).

| Property | Value | Reference |

| Purity | ≥98% | [1] |

| Appearance | White to off-white solid or oil | |

| Solubility | Soluble in Water, DMSO, DCM, DMF | [1] |

| Storage | -20°C | [1] |

| Shipping | Ambient Temperature | [1] |

Supplier Information

N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is available from the following suppliers:

| Supplier | Catalog Number |

| BroadPharm | BP-23836 |

| BOC Sciences | BPG-3964 |

| Taskcm | TASK-18-3000179 |

Experimental Protocols

This section provides detailed, representative protocols for the use of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) and similar bifunctional PEG linkers in common bioconjugation applications.

Amide Coupling of the Amine Termini to a Carboxylic Acid

This protocol describes the conjugation of the primary amine groups of the linker to a molecule containing a carboxylic acid, such as a protein or a small molecule drug.

Materials:

-

N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)

-

Carboxylic acid-containing molecule

-

Coupling reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or similar.

-

Anhydrous, amine-free solvent (e.g., DMF, DMSO)

-

Activation buffer (e.g., MES buffer, pH 4.5-6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching solution (e.g., hydroxylamine, Tris buffer)

Procedure:

-

Dissolution: Dissolve the carboxylic acid-containing molecule and N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) in the appropriate anhydrous solvent.

-

Activation: In a separate reaction vessel, dissolve the coupling reagent (e.g., EDC) in the activation buffer. Add this solution to the carboxylic acid-containing molecule and allow it to react for approximately 15 minutes at room temperature to activate the carboxyl groups.

-

Conjugation: Add the N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) solution to the activated carboxylic acid mixture. The reaction should proceed for at least 2 hours at room temperature or overnight at 4°C.

-

Quenching: Quench the reaction by adding a quenching solution to deactivate any unreacted carboxyl groups.

-

Purification: Purify the resulting conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or preparative HPLC, to remove unreacted reagents and byproducts.

Caption: Workflow for amide coupling.

Deprotection of the t-butyl Ester

This protocol outlines the removal of the tert-butyl protecting group to expose the terminal carboxylic acid for subsequent reactions.

Materials:

-

t-butyl ester protected conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolution: Dissolve the t-butyl ester protected conjugate in a 1:1 mixture of DCM and TFA.

-

Reaction: Stir the solution at room temperature for 1-5 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, evaporate the DCM and TFA under reduced pressure. Dissolve the residue in DCM and wash with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected product. The crude product can be used in the next step or purified by flash chromatography if necessary.

Caption: t-butyl ester deprotection workflow.

Applications and Logical Relationships

N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is a versatile linker for various applications in drug development and research, particularly in the construction of complex bioconjugates.

PROTAC Synthesis

This linker is well-suited for the synthesis of Proteolysis Targeting Chimeras (PROTACs). The two amine groups can be conjugated to a ligand for an E3 ubiquitin ligase, while the deprotected carboxylic acid can be coupled to a ligand for the target protein of interest. The PEG spacers enhance the solubility and cell permeability of the final PROTAC molecule.

Caption: PROTAC synthesis and mechanism.

This guide provides a foundational understanding of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) and its applications. For specific experimental conditions, further optimization may be required based on the properties of the molecules being conjugated.

References

A Technical Guide to N-(t-butyl ester-PEG3)-N-bis(PEG3-amine): Spectroscopic Data and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties, synthesis, and applications of the heterobifunctional linker, N-(t-butyl ester-PEG3)-N-bis(PEG3-amine). This molecule is a valuable tool in the field of bioconjugation, particularly for the development of targeted therapeutics such as antibody-drug conjugates (ADCs).

Core Compound Specifications

N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is a branched polyethylene (B3416737) glycol (PEG) derivative designed with a single t-butyl ester protected carboxylic acid and two primary amine groups. This unique trifunctional structure allows for the controlled and sequential conjugation of different molecules. The hydrophilic PEG spacers enhance the solubility and pharmacokinetic profile of the resulting conjugates.

| Property | Value |

| Chemical Formula | C29H61N3O11 |

| Molecular Weight | 627.8 g/mol |

| CAS Number | 2183440-29-9 |

| Appearance | Varies (typically a colorless oil) |

| Purity | >95% (as offered by suppliers) |

| Solubility | Soluble in water, DMSO, DMF, DCM |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

While raw NMR data files are proprietary to commercial suppliers, a representative ¹H NMR spectrum of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) would exhibit characteristic peaks corresponding to the different protons in its structure. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6).

Expected ¹H NMR Chemical Shifts:

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| -C(CH₃)₃ (t-butyl protons) | ~1.45 | Singlet (s) |

| -NH₂ (primary amine protons) | Variable (broad singlet) | Broad (br s) |

| -CH₂-CH₂-O- (PEG backbone protons) | 3.55 - 3.75 | Multiplet (m) |

| -CH₂-N- (protons adjacent to nitrogen) | ~2.7 - 2.9 | Multiplet (m) |

| -CH₂-COO- (protons adjacent to ester) | ~2.5 | Triplet (t) |

Expected ¹³C NMR Chemical Shifts:

| Carbon Atoms | Expected Chemical Shift (ppm) |

| -C(CH₃)₃ (t-butyl methyl carbons) | ~28 |

| -C(CH₃)₃ (t-butyl quaternary carbon) | ~80 |

| -CH₂-CH₂-O- (PEG backbone carbons) | ~68 - 72 |

| -CH₂-N- (carbons adjacent to nitrogen) | ~45 - 55 |

| -CH₂-COO- (carbons in the ester arm) | ~35, ~65 |

| -COO- (ester carbonyl carbon) | ~170 |

Note: Specific chemical shifts and multiplicities may vary depending on the solvent and instrument used. The NMR data for this specific compound is available for viewing on the websites of suppliers such as BroadPharm under the catalog number BP-23836.[1]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and purity of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine). Electrospray ionization (ESI) is a common technique for analyzing such PEGylated molecules.

Expected Mass Spectrum Data:

| Ion | Expected m/z |

| [M+H]⁺ | 628.8 |

| [M+Na]⁺ | 650.8 |

The mass spectrum of PEGylated compounds often shows a distribution of peaks corresponding to different charge states. Techniques such as post-column addition of amines can be used to simplify the spectrum by reducing the charge complexity.[2][3][4]

Experimental Protocols

General Synthesis of Branched PEG Amines with a Protected Carboxylic Acid

Materials:

-

Commercially available PEG precursors (e.g., a trifunctional PEG with three hydroxyl groups)

-

Protecting group reagents (e.g., t-butyldimethylsilyl chloride)

-

Activating agents for hydroxyl groups (e.g., mesyl chloride or tosyl chloride)

-

Amine source (e.g., ammonia (B1221849) or a protected amine)

-

Reagents for introducing the t-butyl ester group

-

Appropriate solvents (e.g., dichloromethane, tetrahydrofuran, dimethylformamide)

-

Purification materials (e.g., silica (B1680970) gel for column chromatography)

Procedure:

-

Selective Protection: Start with a trifunctional PEG core. Selectively protect two of the three functional groups (e.g., hydroxyls) to allow for the specific modification of the third.

-

Introduction of the Carboxylic Acid Moiety: React the unprotected functional group to introduce a carboxylic acid, which is then protected as a t-butyl ester. This can be achieved by reacting with a suitable anhydride (B1165640) or acyl chloride followed by esterification.

-

Deprotection of the Other Arms: Remove the protecting groups from the other two arms of the PEG molecule.

-

Functionalization with Amine Groups: Convert the newly deprotected functional groups (e.g., hydroxyls) into primary amines. This can be a two-step process involving activation (e.g., mesylation or tosylation) followed by nucleophilic substitution with an amine source.

-

Purification: The final product is purified using techniques such as column chromatography to ensure high purity.

Characterization: The structure and purity of the synthesized compound are confirmed using NMR spectroscopy (¹H and ¹³C) and mass spectrometry (e.g., ESI-MS).

Applications and Workflow

N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is primarily used as a linker in the development of complex bioconjugates, most notably Antibody-Drug Conjugates (ADCs).[7][][9] Its trifunctional nature allows for the attachment of a targeting moiety (e.g., an antibody) and two payload molecules (e.g., cytotoxic drugs), potentially increasing the drug-to-antibody ratio (DAR).

General Workflow for ADC Development

Caption: General workflow for the synthesis and application of the linker in ADC development.

The workflow begins with the synthesis of the linker, followed by the deprotection of the t-butyl ester to reveal a free carboxylic acid. This acid is then activated (e.g., with EDC/NHS chemistry) and conjugated to an antibody. Subsequently, the two primary amine groups on the linker are used to attach the drug payload, forming the final ADC. The ADC is then purified and characterized.

Signaling Pathways

As a synthetic linker, N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) does not directly participate in biological signaling pathways. Its role is to covalently connect a biologically active molecule (the payload) to a targeting molecule (the antibody). The therapeutic effect is a result of the payload being delivered to a specific cellular target, where it can then interfere with signaling pathways involved in, for example, cell proliferation or apoptosis.

Logical Relationship of Functional Groups

The strategic placement of the t-butyl ester and the two primary amines allows for orthogonal or sequential conjugation strategies, which is a key advantage of this linker.

Caption: Logical relationship of the functional groups and their sequential reactivity.

This diagram illustrates that the t-butyl ester must first be deprotected under acidic conditions to yield a free carboxylic acid, which can then be conjugated to a targeting molecule. The primary amines are typically stable under these conditions and can be subsequently used for conjugation to the payload. This controlled reactivity is essential for the synthesis of well-defined and homogeneous bioconjugates.

References

- 1. Amino PEG, Amino linker, PEG Amine, Crosslinker | BroadPharm [broadpharm.com]

- 2. Characterization of 40 kDa poly(ethylene glycol) polymers by proton transfer reaction QTOF mass spectrometry and 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ingenieria-analitica.com [ingenieria-analitica.com]

- 4. sciex.com [sciex.com]

- 5. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US8637711B2 - Selective and specific preparation of discrete PEG compounds - Google Patents [patents.google.com]

- 7. purepeg.com [purepeg.com]

- 9. Multi-arm Heterobifunctional PEGs for ADCs - JenKem [jenkemusa.com]

An In-Depth Technical Guide to N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) as a Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterobifunctional linker, N-(t-butyl ester-PEG3)-N-bis(PEG3-amine). It details the linker's physicochemical properties, provides in-depth experimental protocols for its application in bioconjugation, and illustrates a relevant experimental workflow for the development of an Antibody-Drug Conjugate (ADC). This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug development, chemical biology, and materials science, facilitating the effective use of this versatile linker in their research endeavors.

Introduction to Heterobifunctional Linkers and PEGylation

Heterobifunctional linkers are indispensable tools in modern bioconjugation, enabling the covalent linkage of two different biomolecules or a biomolecule and a small molecule. These linkers possess two distinct reactive moieties, allowing for controlled, sequential reactions that minimize the formation of undesirable homodimers or polymers.[1] Polyethylene glycol (PEG) chains are frequently incorporated into linker structures, a strategy known as PEGylation. PEGylation imparts several advantageous properties to the resulting conjugates, including increased hydrophilicity, enhanced stability, reduced immunogenicity, and prolonged circulation half-life.[2][3]

The subject of this guide, N-(t-butyl ester-PEG3)-N-bis(PEG3-amine), is a branched PEG linker featuring a protected carboxylic acid and two primary amine groups. This unique architecture allows for the attachment of multiple molecules to a single point, which can be advantageous in applications such as increasing the drug-to-antibody ratio (DAR) in ADCs.[4][5]

Physicochemical Properties of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)

A thorough understanding of the linker's properties is crucial for its effective application. The quantitative data for two common variants of this linker are summarized in the table below.

| Property | Value (BP-27956)[2] | Value (BP-23836)[6] |

| Molecular Formula | C30H61N3O12 | C29H61N3O11 |

| Molecular Weight | 655.8 g/mol | 627.8 g/mol |

| CAS Number | Not available | 2183440-29-9 |

| Purity | >97% | >98% |

| Solubility | Water, DMSO, DCM, DMF | Water, DMSO, DCM, DMF |

| Storage Condition | -20°C | -20°C |

| Appearance | Solid or viscous liquid | Solid or viscous liquid |

| Reactive Groups | Two primary amines, one t-butyl protected carboxylic acid | Two primary amines, one t-butyl protected carboxylic acid |

Experimental Protocols

The following protocols are adapted from established methods for amine-reactive and t-butyl ester deprotection procedures and are tailored for the use of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine).

Conjugation of a Small Molecule Drug to the Amine Groups of the Linker

This protocol describes the conjugation of a carboxylated small molecule drug to the dual amine groups of the linker.

Materials:

-

N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)

-

Carboxylated small molecule drug

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)

-

Reaction vessel

-

Stirring equipment

-

High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

-

Dissolution: Dissolve the carboxylated small molecule drug in anhydrous DMF or DMSO.

-

Activation: Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the drug solution to activate the carboxylic acid group. Allow the reaction to proceed for 15-30 minutes at room temperature.

-

Linker Addition: In a separate vessel, dissolve N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) (0.5 equivalents to the drug) in anhydrous DMF or DMSO.

-

Conjugation: Add the linker solution to the activated drug solution. The reaction can be stirred at room temperature for 2-4 hours or overnight at 4°C.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Purification: Upon completion, purify the drug-linker conjugate using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the product using LC-MS and NMR.

Deprotection of the t-butyl Ester

This protocol outlines the removal of the t-butyl protecting group to reveal the terminal carboxylic acid.

Materials:

-

Drug-linker conjugate from section 3.1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Rotary evaporator

-

Diethyl ether (for precipitation)

Procedure:

-

Dissolution: Dissolve the purified drug-linker conjugate in DCM.

-

Deprotection: Add an excess of TFA to the solution (e.g., a 50:50 mixture of TFA:DCM).[1] The reaction is typically complete within 1-3 hours at room temperature.[7]

-

Monitoring: Monitor the deprotection by LC-MS, looking for the expected mass change.

-

Solvent Removal: Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[7]

-

Precipitation: The deprotected product can often be precipitated by the addition of cold diethyl ether.

-

Purification: Further purification can be achieved by HPLC if necessary.

Conjugation of the Deprotected Drug-Linker to an Antibody

This protocol describes the final step of creating an ADC by conjugating the drug-linker construct to a monoclonal antibody.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

-

Deprotected drug-linker construct

-

EDC and Sulfo-NHS

-

Anhydrous DMSO

-

Dialysis or size-exclusion chromatography equipment for purification

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer like PBS.[8]

-

Drug-Linker Activation: Dissolve the deprotected drug-linker in anhydrous DMSO. Add EDC (5-10 fold molar excess over the antibody) and Sulfo-NHS (5-10 fold molar excess) to activate the carboxylic acid. Incubate for 15-30 minutes at room temperature.

-

Conjugation: Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[9]

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.[8]

-

Quenching: The reaction can be quenched by adding an amine-containing buffer like Tris-HCl.

-

Purification: Remove unreacted drug-linker and other small molecules by dialysis or size-exclusion chromatography.

-

Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as Hydrophobic Interaction Chromatography (HIC), SDS-PAGE, and size-exclusion chromatography.

Experimental Workflow and Signaling Pathway Visualization

To illustrate a practical application, the following section details the workflow for creating an ADC targeting the HER2 receptor, which is overexpressed in certain cancers, and the subsequent signaling pathway it disrupts.

Experimental Workflow for ADC Synthesis

The following diagram outlines the key steps in the synthesis of a HER2-targeting ADC using the N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) linker.

Caption: Workflow for the synthesis of a HER2-targeting ADC.

Targeted Signaling Pathway: HER2-Mediated Proliferation

The synthesized ADC is designed to target and disrupt the HER2 signaling pathway, which plays a critical role in the proliferation and survival of cancer cells.[10]

Caption: Mechanism of action of a HER2-targeting ADC.

Conclusion

N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is a highly versatile heterobifunctional linker with significant potential in the development of advanced bioconjugates, particularly in the realm of targeted therapeutics like ADCs. Its branched structure allows for the attachment of multiple payloads, while the PEG spacers enhance the overall properties of the conjugate. The protocols and workflows provided in this guide offer a solid foundation for researchers to effectively utilize this linker in their work, paving the way for the development of novel and more effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. echemi.com [echemi.com]

- 4. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multi-Arm PEGs for ADCs [jenkemusa.com]

- 6. What are HER2 stimulants and how do they work? [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. broadpharm.com [broadpharm.com]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Use of "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

"N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" is a versatile, branched polyethylene (B3416737) glycol (PEG) linker designed for advanced applications in solid-phase peptide synthesis (SPPS). This heterobifunctional linker features two primary amine groups for peptide chain elongation or conjugation and a t-butyl ester-protected carboxylic acid. The branched structure allows for the synthesis of complex peptide constructs, such as peptide-drug conjugates (PDCs) with a higher drug-to-antibody ratio (DAR), or for multivalent targeting ligands.[1]

The hydrophilic PEG3 spacers enhance the solubility of the growing peptide chain, which is particularly beneficial for aggregating or hydrophobic sequences.[2][][4] This can lead to improved coupling efficiency and higher purity of the final product. The t-butyl ester provides a stable protecting group throughout the Fmoc/tBu synthesis strategy and can be readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage from the resin. This application note provides detailed protocols for the use of this branched PEG linker in SPPS.

Product Specifications

| Property | Value |

| Chemical Name | N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) |

| Molecular Formula | C29H61N3O11 |

| Molecular Weight | 627.8 g/mol |

| CAS Number | 2183440-29-9 |

| Appearance | White to off-white solid or oil |

| Purity | ≥95% |

| Solubility | Soluble in Water, DMSO, DCM, DMF |

| Storage | -20°C |

Data Presentation: Representative Peptide Synthesis Data

The following table summarizes representative data for the synthesis of a model peptide using a branched PEG linker. These values are illustrative and can vary depending on the peptide sequence, resin, and coupling conditions.

| Parameter | Value | Method of Analysis |

| Linker Coupling Efficiency | >95% | Kaiser Test / TNBS Test |

| Average Stepwise Coupling Yield | 98-99.5% | UV-Vis spectroscopy (Fmoc deprotection) |

| Final Crude Peptide Purity | 75-90% | RP-HPLC |

| Final Yield (after purification) | 30-50% | Mass Spectrometry and UV-Vis |

| Observed Molecular Weight | Consistent with theoretical | Mass Spectrometry (MALDI-TOF or ESI-MS) |

Experimental Protocols

Attachment of the Linker to Carboxyl-Functionalized Resin

This protocol describes the coupling of "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" to a carboxyl-functionalized resin (e.g., Merrifield or PAM resin).

Materials:

-

Carboxyl-functionalized resin (e.g., Merrifield resin)

-

"N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)"

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or OxymaPure®

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

Kaiser test kit

Procedure:

-

Swell the carboxyl-functionalized resin in DMF for 1-2 hours in a reaction vessel.

-

Wash the resin with DMF (3 x resin volume).

-

In a separate vial, dissolve "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)" (2-3 equivalents relative to resin loading) and HOBt or OxymaPure® (2-3 equivalents) in a minimal amount of DMF.

-

Add DIC (2-3 equivalents) to the linker solution and allow it to pre-activate for 10-15 minutes.

-

Add the activated linker solution to the resin and agitate at room temperature for 2-4 hours.

-

Monitor the reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

Wash the resin thoroughly with DMF (5 x resin volume) and DCM (3 x resin volume).

-

Dry the resin under vacuum.

Caption: Workflow for attaching the branched PEG linker to a carboxyl-functionalized resin.

Peptide Chain Elongation (Fmoc/tBu Strategy)

This protocol outlines the general cycle for the elongation of the peptide chain on the linker-functionalized resin.

Materials:

-

Linker-functionalized resin

-

Fmoc-protected amino acids

-

Coupling reagents: HATU, HBTU, or DIC/HOBt

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine solution (20% in DMF)

-

DMF, DCM

Procedure (per coupling cycle):

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 x resin volume).

-

Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and coupling reagents (e.g., HATU and DIPEA) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

-

Monitoring: Perform a Kaiser test to ensure complete coupling (negative result).

-

Washing: Wash the resin with DMF (3 x resin volume).

-

Repeat steps 2-6 for each amino acid in the sequence.

Caption: A single cycle of peptide chain elongation using the Fmoc/tBu strategy.

Cleavage from Resin and Deprotection of t-Butyl Ester

This protocol describes the final cleavage of the peptide from the resin and the simultaneous deprotection of the t-butyl ester and other acid-labile side-chain protecting groups.

Materials:

-

Peptide-functionalized resin

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT))

-

Cold diethyl ether

Procedure:

-

Wash the peptide-resin with DCM and dry it thoroughly under vacuum.

-

Prepare a cleavage cocktail. A standard cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v). For peptides containing sensitive residues like Cys, Met, or Trp, add EDT.

-

Add the cleavage cocktail to the resin in a reaction vessel (approximately 10 mL per gram of resin).

-

Agitate at room temperature for 2-4 hours.

-

Filter the cleavage mixture into a clean collection tube.

-

Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether 2-3 times.

-

Dry the crude peptide pellet under vacuum.

Purification and Analysis

Purification:

-

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-